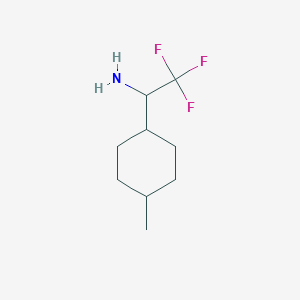
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine typically involves the reaction of 4-methylcyclohexanone with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and lower production costs. The use of advanced catalysts and optimized reaction conditions are crucial in industrial settings to achieve consistent quality and yield.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
科学的研究の応用
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar trifluoromethyl functionality.
2,2,2-Trifluoro-1-phenylethan-1-amine: Another compound with a trifluoromethyl group but different aromatic substitution.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one: A compound with both trifluoromethyl and chlorophenyl groups.
Uniqueness
2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and cyclohexyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C9H16F3N |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H16F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h6-8H,2-5,13H2,1H3 |
InChIキー |
PHEQKVZRHHXSDE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



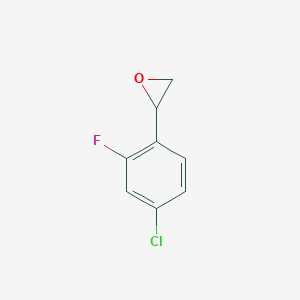
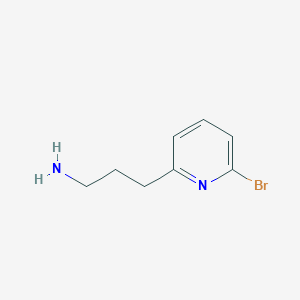

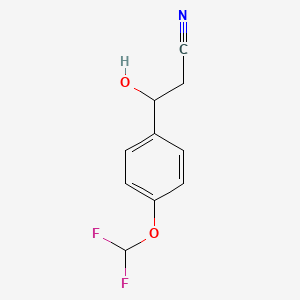
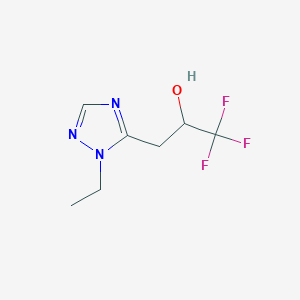

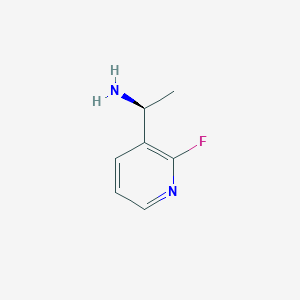
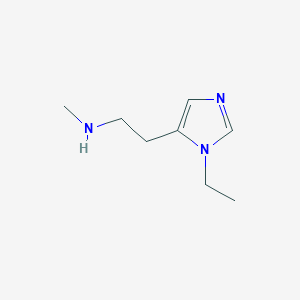

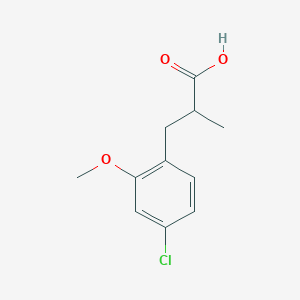

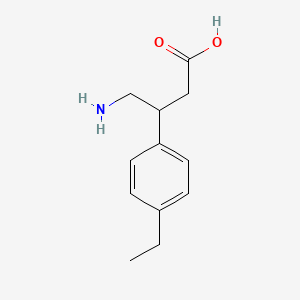
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
